2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetically derived organic compound notable for its complex structure and multifunctional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves a multi-step process:
Formation of Furan-2-yl-1,3,4-oxadiazole:
Start with furan-2-carboxylic acid as the precursor.
React with hydrazine hydrate to form furan-2-carbohydrazide.
Cyclize with an appropriate reagent, such as phosphoryl chloride (POCl₃), to yield furan-2-yl-1,3,4-oxadiazole.
Synthesis of Piperidine Intermediate:
React 1-boc-piperidine with the furan-2-yl-1,3,4-oxadiazole in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate piperidine derivative.
Formation of Acetamide Derivative:
Deprotect the intermediate using a suitable acid, like trifluoroacetic acid (TFA).
React the deprotected intermediate with 5-methylisoxazole-3-carboxylic acid under amide coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would involve similar synthetic routes, optimized for scale-up. Process parameters such as reaction temperature, solvent selection, and purification methods are adjusted to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The furanyl and isoxazole rings can undergo oxidation reactions under strong oxidizing conditions, leading to ring-cleaved products.
Reduction:
The compound can undergo reduction reactions, especially at the oxadiazole moiety, which can be reduced to corresponding amino derivatives.
Substitution:
Nucleophilic and electrophilic substitutions can occur at various positions of the furanyl, oxadiazole, and piperidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).
Major Products Formed
From oxidation: Carboxylic acids, diketones.
From reduction: Amino derivatives.
From substitution: Halogenated derivatives, hydroxylated products.
Scientific Research Applications
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide finds applications across various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in heterocyclic chemistry.
Biology: Serves as a probe in studying biological pathways involving the oxadiazole and isoxazole functionalities.
Medicine: Potentially explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Employed in material sciences for developing new polymers and organic electronic materials.
Mechanism of Action
This compound exerts its effects through interactions at the molecular level:
Molecular Targets: Enzyme binding sites, cellular receptors.
Pathways Involved: Inhibition of enzymatic activity, modulation of receptor pathways, induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
2-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Uniqueness
The furan moiety in 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide contributes to its distinct electronic properties, affecting its reactivity and binding affinity in biological systems.
Compared to thiophene or pyridine analogs, the furan derivative displays different solubility and bioavailability profiles, which can be critical for its application in pharmaceuticals.
Conclusion
This compound is a compound with a multifaceted chemical profile and diverse applications. Its complex synthesis, reactive nature, and potential for therapeutic use make it a valuable subject of study in both academic and industrial research settings.
Properties
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-11-9-14(21-26-11)18-15(23)10-22-6-4-12(5-7-22)16-19-20-17(25-16)13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZNDCLAQQUMNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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